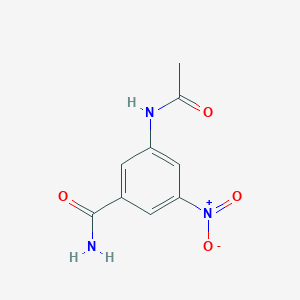

3-Acetamido-5-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O4 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

3-acetamido-5-nitrobenzamide |

InChI |

InChI=1S/C9H9N3O4/c1-5(13)11-7-2-6(9(10)14)3-8(4-7)12(15)16/h2-4H,1H3,(H2,10,14)(H,11,13) |

InChI Key |

PTRITMACUSKMHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acetamido 5 Nitrobenzamide and Structural Analogues

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a powerful tool in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org This process allows for the logical design of a synthetic pathway.

Rational Design of Synthetic Pathways

The rational design of a synthesis for 3-Acetamido-5-nitrobenzamide begins with identifying the key functional groups and their relationships within the molecule. The target molecule possesses three substituents on the benzene (B151609) ring: an acetamido group (-NHCOCH₃), a nitro group (-NO₂), and a benzamide (B126) group (-CONH₂). The positions of these groups (1, 3, and 5) are crucial and dictate the synthetic strategy.

A primary retrosynthetic disconnection breaks the amide bond of the benzamide group, leading to 3-acetamido-5-nitrobenzoic acid and ammonia (B1221849) or an ammonia equivalent. This is a common and reliable transformation in organic synthesis.

Further disconnection of the acetamido group through hydrolysis leads to 3-amino-5-nitrobenzoic acid. This disconnection is also a standard synthetic step. Finally, the nitro and amino groups can be traced back to a dinitro precursor, 3,5-dinitrobenzoic acid, through selective reduction of one nitro group. This leads to a plausible and efficient synthetic route starting from a readily available dinitro compound.

Evaluation of Key Disconnections and Functional Group Interconversions

The success of a synthesis relies on the careful evaluation of key disconnections and the feasibility of the corresponding forward reactions, known as functional group interconversions (FGI). ub.edusolubilityofthings.com

Amide Formation: The conversion of a carboxylic acid to a primary amide is a high-yielding and well-established reaction. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with ammonia.

Acetylation of an Amine: The acetylation of an amino group is a straightforward and efficient reaction, typically carried out using acetic anhydride (B1165640) or acetyl chloride. researchgate.net

Selective Reduction of a Nitro Group: The partial reduction of a dinitro compound to a nitro-amino compound is a more challenging step. The choice of reducing agent and reaction conditions is critical to achieve the desired selectivity.

An alternative retrosynthetic approach could involve introducing the nitro group at a later stage. For instance, starting from 3-aminobenzoic acid, one could perform a protection of the amino group via acetylation, followed by nitration, and finally, conversion of the carboxylic acid to the amide. This route's feasibility hinges on the regioselectivity of the nitration step.

Established Synthetic Routes for Benzamide Derivatives

The synthesis of benzamide derivatives often involves the manipulation of substituents on the benzene ring to achieve the desired substitution pattern and functionality.

Regioselective Functionalization of the Benzene Ring

The introduction of functional groups at specific positions on the benzene ring is a cornerstone of aromatic chemistry. The directing effects of existing substituents play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. The regioselectivity of nitration is governed by the electronic properties of the substituents already present on the ring. rsc.org

In the context of synthesizing this compound, a key step could involve the nitration of a 3-acetamidobenzamide (B6600194) precursor. The acetamido group is an ortho-, para-director. magritek.comblogspot.com Therefore, direct nitration of 3-acetamidobenzamide would be expected to yield a mixture of products, with the nitro group being introduced at the 2-, 4-, and 6-positions relative to the acetamido group. To achieve the desired 5-nitro substitution, a different strategy is required.

A more effective approach starts with 3,5-dinitrobenzoic acid. One of the nitro groups can be selectively reduced to an amino group. This resulting 3-amino-5-nitrobenzoic acid can then be acetylated to form 3-acetamido-5-nitrobenzoic acid. This method provides unambiguous control over the regiochemistry.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). magritek.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and side reactions. blogspot.com

| Starting Material | Nitrating Agent | Product(s) | Reference |

| Acetanilide | HNO₃/H₂SO₄ | o-nitroacetanilide, p-nitroacetanilide | magritek.com |

| 3-Methylacetanilide | HNO₃/H₂SO₄ in acetic acid | 3-Methyl-4-nitroaniline (major) | ulisboa.pt |

| 4-Methylacetanilide | HNO₃/H₂SO₄ in acetic acid | 4-Methyl-2-nitroaniline (major) | ulisboa.pt |

Acetylation is the process of introducing an acetyl group (-COCH₃) into a molecule. In the synthesis of this compound, selective acetylation of an amino group is a crucial step.

The most common acetylating agents are acetic anhydride and acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The high reactivity of these reagents ensures efficient acetylation of primary and secondary amines. researchgate.net

In a molecule containing multiple nucleophilic groups, such as 3-amino-5-nitrobenzoic acid, selective acetylation of the more nucleophilic amino group over the carboxylate group can be readily achieved under appropriate conditions. A patent describes a process for the preparation of 3-acetamido-5-aminobenzoic acid by acetylating 3,5-diaminobenzoic acid in an aqueous solution in the presence of a mineral acid. google.com

Amide Bond Formation Strategies

The creation of the amide bond in this compound from its carboxylic acid precursor, 3-acetamido-5-nitrobenzoic acid, is a critical step that can be achieved through several well-established strategies. These methods primarily involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.

Conversion of Carboxylic Acid to Amide Functionality

A conventional and highly reliable method for synthesizing amides from carboxylic acids is a two-step process involving the initial conversion of the carboxylic acid into a more reactive derivative. This activated intermediate is then reacted with ammonia or an amine to form the final amide.

The most common activation method involves converting the carboxylic acid to an acyl chloride . For the synthesis of this compound, the precursor 3-acetamido-5-nitrobenzoic acid would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-acetamido-5-nitrobenzoyl chloride is a highly reactive electrophile. Subsequent treatment with ammonia (NH₃) readily yields the target compound, this compound.

Alternatively, coupling agents are widely used in modern synthesis to facilitate amide bond formation under milder conditions. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by ammonia, leading to the desired benzamide. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

The synthesis of the necessary precursor, 3-acetamido-5-nitrobenzoic acid, typically starts from 3,5-dinitrobenzoic acid. A controlled, partial reduction of one nitro group yields 3-amino-5-nitrobenzoic acid. google.com This is followed by the selective acetylation of the amino group, commonly using acetic anhydride, to produce 3-acetamido-5-nitrobenzoic acid. google.com

Direct Amidation Techniques

Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine in a single step, without the isolation of an activated intermediate. These methods are highly atom-economical but often require harsh reaction conditions or specialized catalysts to overcome the thermodynamic barrier of forming water from the acidic carboxylic acid and the basic amine.

For the synthesis of benzamides, this can involve heating the carboxylic acid with an ammonia source, such as urea, at high temperatures. youtube.comyoutube.com For instance, heating benzoic acid and urea, sometimes with a catalyst like boric acid, can produce benzamide with the evolution of carbon dioxide and ammonia. youtube.com This method could theoretically be applied to 3-acetamido-5-nitrobenzoic acid. The reaction typically requires temperatures around 180°C. youtube.comyoutube.com Extending the reaction time has been shown to improve the yield in similar preparations. youtube.com

Exploration of Contemporary Synthetic Approaches

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. The synthesis of benzamides has benefited significantly from advances in catalysis and the development of complex reaction sequences.

Catalytic Transformations in Benzamide Synthesis

Catalysis offers a powerful tool for forming amide bonds under milder conditions and with greater efficiency. Various catalytic systems have been developed for benzamide synthesis.

Lewis Acid Catalysis : Boron-based catalysts, such as boric acid, have been used to facilitate the direct condensation of carboxylic acids and amines. youtube.com Other Lewis acids, like those based on zirconium (e.g., ZrCl₄), have also been shown to effectively catalyze direct amidation, sometimes enhanced by ultrasonic irradiation to achieve rapid and high-yielding synthesis. researchgate.net

Transition Metal Catalysis : Transition metals like nickel and palladium are at the forefront of modern catalytic C-H activation and cross-coupling reactions, which can be adapted for benzamide synthesis. For example, nickel-catalyzed methods have been developed for the synthesis of carboxylic acids from benzamide precursors. orgsyn.org Cooperative catalysis using nickel and aluminum has been employed for the selective alkylation of benzamides. acs.org While not a direct synthesis of the amide group itself, these methods highlight the versatility of transition metals in modifying benzamide structures. Direct carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid catalyst represents a Friedel-Crafts-type approach to benzamides. nih.gov

Multi-Component and Tandem Reaction Sequences for Complex Architectures

For the construction of complex molecules containing the benzamide moiety, multi-component reactions (MCRs) and tandem (or cascade) reactions provide exceptional efficiency by forming multiple bonds in a single operation. rsc.orgacs.org

Multi-Component Reactions (MCRs) : MCRs combine three or more starting materials in a one-pot reaction to form a product that incorporates portions of all the reactants. acs.org The Ugi and Passerini reactions are classic examples that lead to α-acylaminoamides. beilstein-journals.orgrug.nl While a simple benzamide like this compound would not typically be the direct product of such a reaction, these strategies are invaluable for synthesizing more complex structural analogues where the benzamide is part of a larger, more intricate scaffold. rug.nl For example, MCRs have been used to create diverse libraries of substituted isoindolinone derivatives, which are cyclic amides. nih.gov

Tandem Reactions : Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. rsc.org This strategy allows for a significant increase in molecular complexity from simple starting materials. Palladium-catalyzed tandem processes, for example, can combine multiple steps like carbonylation, arylation, and cyclization to build complex heterocyclic structures containing an amide bond. researchgate.net These advanced strategies are particularly powerful for creating structurally unique benzamide derivatives for applications in medicinal chemistry and materials science.

Optimization of Reaction Parameters and Process Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Optimization of parameters such as the coupling agent, solvent, temperature, and reaction time is crucial for developing a robust and scalable process. The following table illustrates a hypothetical optimization study for the final amidation step, converting 3-acetamido-5-nitrobenzoic acid to this compound using ammonia.

Table 1: Optimization of Amidation Reaction Conditions

| Entry | Coupling Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂, then NH₃ | Toluene | 80 | 4 | 75 |

| 2 | EDC/HOBt | DMF | 25 | 12 | 85 |

| 3 | EDC/HOBt | CH₂Cl₂ | 25 | 12 | 60 |

| 4 | Direct (Urea) | Neat | 180 | 2 | 55 |

| 5 | Direct (Urea) | Neat | 180 | 5 | 68 |

| 6 | EDC/HOBt | DMF | 0 to 25 | 12 | 92 |

This data illustrates that a coupling agent like EDC in a polar aprotic solvent such as DMF at room temperature provides high yields (Entry 2). Cooling the initial reaction mixture can further improve the efficiency (Entry 6). Direct thermal methods are less efficient and require high temperatures (Entries 4 & 5). The choice of solvent is also critical, with DMF outperforming dichloromethane (B109758) (CH₂Cl₂) in this hypothetical scenario (Entries 2 & 3).

Strategies for Enhancing Yield and Purity

The economic viability and efficacy of producing this compound and its analogues are heavily dependent on achieving high yields and exceptional purity. Research into analogous compounds, such as 3-acetamido-5-aminobenzoic acid, provides valuable insights into strategies for optimization. The synthesis of this benzoic acid analogue, which involves the intermediate 3-acetamido-5-nitrobenzoic acid, highlights key process parameters that can be manipulated to improve outcomes.

A significant advancement in this area involves the selective monoacetylation of 3,5-diaminobenzoic acid. nih.gov Traditionally, such reactions would yield a mixture of the desired monoacetyl product, the diacetyl byproduct, and unreacted starting material, necessitating complex and costly purification steps. nih.gov A more refined approach involves conducting the acetylation in an aqueous solution in the presence of a mineral acid, such as hydrochloric acid or nitric acid. nih.gov In this process, the 3-acetamido-5-aminobenzoic acid salt gradually precipitates from the reaction mixture, which allows for its separation in high purity. nih.gov The free acid can then be recovered by the addition of a base to adjust the pH to the isoelectric point of the product, which is approximately 3.8. nih.gov

The molar ratio of the acetylating agent, typically acetic anhydride, to the diamino-compound is a critical factor. By using a controlled excess of acetic anhydride, it is possible to drive the reaction towards completion and significantly increase the yield of the monoacetylated product without a substantial increase in the formation of the diacetyl compound. nih.gov For instance, increasing the excess of acetic anhydride by 30% has been shown to improve the yield of 3-acetamido-5-aminobenzoic acid from 64% to 78%, with the diacetyl impurity remaining at a minimal level of about 0.5%. nih.gov

Further optimization of reaction conditions, such as temperature and reaction time, also plays a crucial role. For example, carrying out the reaction at a controlled temperature of around 12°C for several hours can lead to yields as high as 81%. nih.gov The use of microwave-assisted synthesis has also been explored for related benzimidazole (B57391) derivatives, demonstrating a dramatic reduction in reaction time—from hours to minutes—and an increase in yield of 7 to 22% compared to conventional heating methods. nih.gov

The following table summarizes the impact of varying reaction conditions on the yield and purity of 3-acetamido-5-aminobenzoic acid, a close structural analogue of the target compound.

| Starting Material | Acetylating Agent | Reaction Conditions | Yield (%) | Purity (Diacetyl Impurity %) | Reference |

| 3,5-Diaminobenzoic Acid | Acetic Anhydride (1:1 mole ratio) | Aqueous HCl, 12°C | 64 | ~0.5 | nih.gov |

| 3,5-Diaminobenzoic Acid | Acetic Anhydride (1.3:1 mole ratio) | Aqueous HCl, 12°C | 78 | ~0.5 | nih.gov |

| 3,5-Diaminobenzoic Acid | Acetic Anhydride (excess) | Aqueous HCl, 12°C, 3 hrs | 81 | 1.5-2.0 | nih.gov |

In Situ Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is essential for ensuring optimal performance, safety, and product quality. For the synthesis of this compound, which involves nitration and amidation steps, various in situ monitoring techniques can be employed.

For the nitration step, spectroscopic methods such as Raman and Fourier-transform infrared (FTIR) spectroscopy have been used to monitor the formation of the nitronium ion (NO₂⁺), the key nitrating agent, and the progression of the reaction. researchgate.net These techniques provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction.

For the amidation step, a common and straightforward method for monitoring reaction progress is thin-layer chromatography (TLC). youtube.com By taking small aliquots from the reaction mixture at regular intervals, it is possible to visualize the consumption of the starting materials (the carboxylic acid or its activated form, like an acid chloride) and the formation of the amide product. youtube.com To facilitate this, the reaction aliquot can be quenched with an alcohol, such as methanol, which rapidly converts any remaining acid chloride to a stable methyl ester that is easily identifiable on a TLC plate. youtube.com This allows for a clear assessment of when the reaction has reached completion, preventing the formation of byproducts due to prolonged reaction times or unnecessarily harsh conditions. youtube.com

More advanced techniques for monitoring nitration reactions include reverse flow injection analysis, which can be used for the determination of nitrate (B79036) in the reaction mixture. rsc.org This method can provide rapid and accurate measurements, although it may be susceptible to electrode surface contamination over time. rsc.org

Advanced Isolation and Purification Protocols

The isolation and purification of the final product are critical steps in ensuring that this compound meets the required specifications for its intended application. Advanced protocols focus on achieving high purity by efficiently removing unreacted starting materials, byproducts, and other impurities.

Chromatographic Separation Techniques

Chromatography is a powerful tool for the purification of organic compounds. For aromatic nitro compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique. google.comnih.gov

In a typical RP-HPLC setup for a related compound, 3-nitrobenzamide (B147352), a C18 column can be used with a mobile phase consisting of acetonitrile (B52724) and water, with an acid such as phosphoric acid to control the pH. google.com For applications requiring mass spectrometry (MS) compatibility, formic acid is a suitable alternative to phosphoric acid. google.com The retention behavior of nitrobenzene (B124822) derivatives is influenced by the composition of the mobile phase and the presence of other functional groups on the molecule. nih.gov

For more complex separations, especially when dealing with isomers or closely related impurities, advanced HPLC methods may be necessary. This can include the use of specialized columns, such as those with mixed-mode stationary phases that allow for a combination of reversed-phase and ion-exchange interactions. chromforum.org For instance, a Primesep 100 mixed-mode column can be effective in separating compounds with different characteristics. chromforum.org Additionally, columns with polar-embedded stationary phases can offer alternative selectivity through interactions like hydrogen bonding. chromforum.org

The following table provides examples of chromatographic conditions used for the separation of related nitroaromatic compounds.

| Compound | Column | Mobile Phase | Detection | Reference |

| 3-Nitrobenzamide | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | google.com |

| Nitrobenzene Derivatives | Separon SE (Polystyrene Gel) | Methanol-Water, Acetonitrile-Water, or Tetrahydrofuran-Water | UV | nih.gov |

| Benzaldehyde and Nitrobenzaldehyde Isomers | C18 with 5-fluorophenyl mixed bonded silica (B1680970) gel | Dipotassium hydrogen phosphate-methanol-organic alkali solution | HPLC at 240 nm | stackexchange.com |

Recrystallization and Crystallization Engineering

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Crystallization engineering offers a more advanced approach to controlling the physical properties of the crystalline product, such as crystal size, shape, and polymorphic form. This can be particularly important for pharmaceutical applications where these properties can influence factors like solubility and bioavailability.

Elucidation of Molecular Structure Through Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group and Structural Motif Identification

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By measuring the absorption or scattering of light, it is possible to identify the characteristic vibrational frequencies of specific bonds and functional groups, thereby confirming their presence within the molecular structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 3-Acetamido-5-nitrobenzamide. The infrared spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The high-wavenumber region of the spectrum reveals N-H stretching vibrations. Typically, the secondary amide (acetamido group) N-H stretch appears as a single sharp band around 3300 cm⁻¹, while the primary amide (-CONH₂) shows two bands corresponding to symmetric and asymmetric stretching, usually between 3400 and 3180 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. vscht.cz

The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O absorption bands are anticipated: one for the secondary acetamido group (Amide I band), typically around 1680-1650 cm⁻¹, and one for the primary benzamide (B126) group, often at a slightly lower frequency. The presence of the nitro group and conjugation can influence these positions. The N-H bending vibration of the secondary amide (Amide II band) is found near 1550 cm⁻¹.

The strong electron-withdrawing nitro group (NO₂) gives rise to two prominent, strong absorption bands: an asymmetric stretch typically between 1570-1490 cm⁻¹ and a symmetric stretch between 1390-1300 cm⁻¹. wpmucdn.com The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Finally, characteristic out-of-plane C-H bending bands for the 1,3,5-trisubstituted benzene (B151609) ring are expected in the fingerprint region below 900 cm⁻¹. wpmucdn.com

Table 1: Predicted FT-IR Peak Assignments for this compound Note: These are predicted values based on characteristic functional group frequencies. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3350 | Medium-Strong | Asymmetric N-H Stretch | Primary Amide (-CONH₂) |

| ~3300 | Medium | N-H Stretch | Secondary Amide (-NHCOCH₃) |

| ~3190 | Medium-Strong | Symmetric N-H Stretch | Primary Amide (-CONH₂) |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch | Ar-H |

| ~1680 | Strong | C=O Stretch (Amide I) | Secondary Amide (-NHCOCH₃) |

| ~1660 | Strong | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1550 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1540 | Medium-Strong | N-H Bend (Amide II) | Secondary Amide (-NHCOCH₃) |

| ~1350 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~880 | Strong | Ar C-H Out-of-Plane Bending | 1,3,5-Trisubstituted Ring |

Raman spectroscopy, which measures inelastic scattering of monochromatic light, provides complementary vibrational information to FT-IR. While polar groups like carbonyls are strong in IR, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to be particularly intense and sharp in the Raman spectrum. Aromatic ring vibrations, especially the "ring breathing" mode, also give rise to characteristic Raman bands. The C=O stretches are also observable, though typically weaker than in the IR spectrum.

Table 2: Predicted Raman Shift Assignments for this compound Note: These are predicted values based on characteristic functional group frequencies. Actual experimental values may vary.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch | Ar-H |

| ~1680 | Weak-Medium | C=O Stretch (Amide I) | Secondary Amide (-NHCOCH₃) |

| ~1660 | Weak-Medium | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1600 | Strong | Aromatic Ring Stretch | Aromatic Ring |

| ~1350 | Very Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1000 | Strong | Aromatic Ring Breathing | 1,3,5-Trisubstituted Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically unique proton. The aromatic region would be particularly revealing, displaying signals for the three protons on the benzene ring. Due to the substitution pattern, these protons (at positions 2, 4, and 6) are chemically non-equivalent. The proton at C4, situated between two substituted carbons, would likely appear as a triplet or a doublet of doublets. The protons at C2 and C6 would also appear as multiplets, with their chemical shifts heavily influenced by the adjacent electron-donating acetamido group and electron-withdrawing nitro group. The strong deshielding effect of the nitro group would shift these aromatic protons significantly downfield.

Other expected signals include a sharp singlet for the three methyl protons of the acetamido group, a broad singlet for the secondary amide (N-H) proton, and another broad signal for the two primary amide (-NH₂) protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆) Note: These are predicted chemical shifts (δ) and multiplicities. Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~10.5 | Singlet (broad) | 1H | -NHCOCH₃ |

| ~8.6 | Triplet (or dd) | 1H | Ar-H4 |

| ~8.4 | Triplet (or dd) | 1H | Ar-H2 or H6 |

| ~8.2 | Triplet (or dd) | 1H | Ar-H6 or H2 |

| ~8.1 | Singlet (broad) | 1H | -CONH₂ (one of two) |

| ~7.7 | Singlet (broad) | 1H | -CONH₂ (one of two) |

| ~2.15 | Singlet | 3H | -COCH₃ |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the carbonyl carbons, and one for the methyl carbon.

The chemical shifts of the aromatic carbons are diagnostic. The carbons directly attached to the substituents (C1, C3, C5) will have their resonances significantly shifted. C5, bonded to the strongly electron-withdrawing nitro group, is expected to be shifted downfield, while C3, bonded to the electron-donating acetamido group, will be shifted upfield relative to unsubstituted benzene. The two carbonyl carbons will appear far downfield, typically in the 165-170 ppm range. The methyl carbon of the acetyl group will appear far upfield.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆) Note: These are predicted chemical shifts (δ). Actual experimental values may vary.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~169.0 | -NHCOCH₃ (Carbonyl) |

| ~166.5 | -CONH₂ (Carbonyl) |

| ~148.5 | C5 (C-NO₂) |

| ~141.0 | C3 (C-NHAc) |

| ~136.0 | C1 (C-CONH₂) |

| ~120.5 | C6 |

| ~116.0 | C4 |

| ~112.0 | C2 |

| ~24.5 | -COCH₃ (Methyl) |

While 1D NMR spectra propose a structure, 2D NMR experiments provide the definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons, confirming that H2 is coupled to H6 (a weak 4-bond coupling) and both are coupled to H4 (stronger 3-bond couplings). This helps to unambiguously assign the aromatic system. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal (~2.15 ppm) to the methyl carbon signal (~24.5 ppm). It would also definitively link each aromatic proton signal (H2, H4, H6) to its corresponding carbon signal (C2, C4, C6), confirming the assignments made in the 1D spectra. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu Key expected HMBC correlations for this compound would include:

A correlation from the acetamido N-H proton to the acetyl carbonyl carbon and to the aromatic C3, confirming the location of the acetamido group.

Correlations from the methyl protons (-COCH₃) to the acetyl carbonyl carbon and to C3.

Correlations from the primary amide protons (-CONH₂) to the benzoyl carbonyl carbon and to C1, confirming the position of the benzamide group.

Correlations from the aromatic proton H2 to carbons C4, C6, and the benzoyl carbonyl carbon (C=O), locking the ring orientation relative to the amide substituent.

Correlations from H4 to carbons C2, C6, and C5, confirming its position between the two other aromatic protons and adjacent to the nitro-substituted carbon.

Together, these 2D NMR experiments leave no ambiguity in the final structural elucidation of this compound.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Predicted Fragmentation Data for this compound:

| Fragment Ion | Predicted m/z | Identity |

| [M]+• | 223 | Molecular Ion |

| [M - NH2]+ | 207 | Loss of aminyl radical |

| [M - NO2]+ | 177 | Loss of nitro radical |

| [M - COCH3]+ | 180 | Loss of acetyl radical |

| [C7H5N2O3]+ | 179 | |

| [C6H4NO2]+ | 122 |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C9H9N3O4), HRMS would be crucial to confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Other Relevant Spectroscopic Probes

Beyond mass spectrometry, other spectroscopic techniques offer complementary information about the molecule's geometry and electronic properties.

Rotational Spectroscopy for Gas-Phase Structural Analysis

Rotational spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia. From these constants, precise bond lengths and angles can be derived. Although experimental rotational spectroscopy data for this compound is not currently available, such a study would provide invaluable information about its three-dimensional structure, including the planarity of the benzene ring and the orientation of the substituent groups. This technique is particularly powerful for identifying different conformational isomers that may exist in the gas phase.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. The presence of the nitro group (a strong chromophore) and the benzene ring in this compound would result in characteristic absorption bands in the UV-Visible region. The position and intensity of these bands are sensitive to the electronic environment and can be influenced by the acetamido and benzamide groups. While specific experimental spectra are not available, theoretical calculations could predict the electronic transitions and provide insights into the molecule's electronic structure and potential for fluorescence or phosphorescence.

Crystallographic and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD) for Definitive Atomic Arrangement

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. This powerful technique would provide unequivocal evidence of the molecular structure of 3-Acetamido-5-nitrobenzamide, its conformation in the solid state, and the intricate network of intermolecular interactions that govern its crystal packing.

Determination of Unit Cell Parameters and Space Group Symmetry

Table 1: Hypothetical Unit Cell Parameters and Space Group for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated Density (g/cm³) | [Value] |

Note: The values in this table are hypothetical and would be determined experimentally.

Geometric Analysis: Bond Lengths, Bond Angles, and Torsion Angles

A full structural solution from SCXRD data would provide a precise set of atomic coordinates. From these coordinates, it is possible to calculate all intramolecular geometric parameters, including bond lengths, bond angles, and torsion angles. This analysis reveals the exact geometry of the this compound molecule in the crystalline state. For instance, the bond lengths within the benzene (B151609) ring can indicate the degree of electron delocalization, while the bond angles around the amide and nitro groups provide insight into their electronic and steric environment. Torsion angles are particularly important for describing the three-dimensional shape of the molecule.

Table 2: Selected Intramolecular Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C(benzene)-N(nitro) | [Value] |

| C(benzene)-N(amido) | [Value] | |

| C=O (amide) | [Value] | |

| C-N (amide) | [Value] | |

| Bond Angles | O-N-O (nitro) | [Value] |

| C-N-C (amide) | [Value] | |

| N-C=O (amide) | [Value] | |

| Torsion Angles | C-C-N-C (amido) | [Value] |

| C-C-N-O (nitro) | [Value] |

Note: The values in this table are hypothetical and would be determined from the refined crystal structure.

Conformational Analysis of the Molecule in the Crystalline State

The torsion angles determined from the crystallographic data are essential for a detailed conformational analysis. This would involve examining the rotational orientation of the acetamido and nitro substituents relative to the benzamide (B126) core. Key aspects to investigate would be the planarity of the molecule and the dihedral angles between the plane of the benzene ring and the planes of the substituent groups. This information is vital for understanding how the molecule adopts a specific shape to optimize packing and intermolecular interactions in the solid state.

Analysis of Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent interactions, which collectively determine the stability and properties of the crystalline material.

Characterization of Hydrogen Bonding Networks (e.g., N-H⋯O, C-H⋯O)

The this compound molecule possesses several hydrogen bond donors (the N-H groups of the primary and secondary amides) and acceptors (the oxygen atoms of the carbonyl and nitro groups). A detailed crystallographic study would allow for the precise characterization of the hydrogen bonding network. This would involve identifying all N-H⋯O and weaker C-H⋯O hydrogen bonds, and analyzing their geometries (donor-acceptor distances and angles). These interactions are expected to play a dominant role in the crystal packing, likely forming chains, sheets, or more complex three-dimensional architectures.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound (Hypothetical Data)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···O=C | [Value] | [Value] | [Value] | [Value] |

| N-H···O-N | [Value] | [Value] | [Value] | [Value] |

| C-H···O=C | [Value] | [Value] | [Value] | [Value] |

| C-H···O-N | [Value] | [Value] | [Value] | [Value] |

Note: This table represents potential interactions. The actual interactions and their geometric parameters would be determined from the crystal structure analysis.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The generation of a Hirshfeld surface and its associated 2D fingerprint plots is entirely dependent on the availability of a CIF file. As no such file has been located for this compound, this analysis cannot be performed.

Generation and Interpretation of 2D Fingerprint Plots

The 2D fingerprint plots derived from Hirshfeld surfaces provide a unique signature of the intermolecular contacts in a crystal. These plots graphically represent the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. Different types of interactions, such as hydrogen bonds and van der Waals forces, appear as distinct features on these plots.

Mapping of dnorm, Shape Index, and Curvedness

Further analysis of the Hirshfeld surface involves mapping properties like the normalized contact distance (dnorm), shape index, and curvedness. The dnorm map highlights regions of significant intermolecular contact. The shape index and curvedness provide detailed information about the topology of the molecular surface, identifying planar and curved regions which are indicative of stacking or other interactions.

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Research into the potential polymorphism of this compound has not been reported. Such an investigation would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify if different crystal packing arrangements are possible. Studies on related compounds, such as other nitroacetanilides, have revealed the existence of polymorphs, suggesting that this compound might also exhibit this phenomenon. However, without experimental evidence, any discussion remains speculative.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic landscape of molecules.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. aps.org It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) by finding the minimum energy state. For 3-Acetamido-5-nitrobenzamide, a DFT calculation would begin by defining an initial molecular structure and then iteratively adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. This process also yields the molecule's electronic ground-state energy and electron density distribution.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: The XC functional accounts for the complex quantum mechanical interactions between electrons. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. mdpi.comresearchgate.net This functional has been shown to provide reliable results for the geometries and electronic properties of molecules containing nitro and amide groups. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation, with larger basis sets providing more accurate results at a higher computational cost. For a molecule like this compound, a Pople-style basis set such as 6-311G or 6-311++G(d,p) is often employed. mdpi.combenthamdirect.com The "++" indicates the addition of diffuse functions to better describe weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions to allow for more flexibility in orbital shapes, which is crucial for accurately describing bonding.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgucsb.edulibretexts.org

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). libretexts.org The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the acetamido group, which are more electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com A small gap indicates that the molecule is more polarizable and more reactive. mdpi.com

Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.netresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

The following table shows representative DFT-calculated values for a related molecule, 4-Acetamido-3-nitrobenzoic acid, which illustrate the typical range for these parameters.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -7.02 |

| LUMO Energy | ELUMO | -3.10 |

| Energy Gap | ΔE | 3.92 |

| Ionization Potential | I | 7.02 |

| Electron Affinity | A | 3.10 |

| Electronegativity | χ | 5.06 |

| Chemical Hardness | η | 1.96 |

| Chemical Softness | S | 0.51 |

| Electrophilicity Index | ω | 6.53 |

| Data derived from a DFT study on a structurally similar compound, 4-Acetamido-3-nitrobenzoic acid, for illustrative purposes. researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method provides valuable information about charge distribution and intramolecular interactions.

A key feature of NBO analysis is the examination of delocalization effects, which are quantified using second-order perturbation theory. nih.govwisc.edu This analysis identifies "donor" (filled orbital) and "acceptor" (empty orbital) interactions within the molecule. The stabilization energy (E(2)) associated with an interaction, such as from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor), indicates the strength of the intramolecular charge transfer. nih.gov

For this compound, significant NBO interactions would be expected:

Hyperconjugation: Delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the acetamido and nitro groups into the π* antibonding orbitals of the benzene ring.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. researchgate.net It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, different potential values are represented by colors:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group, as these are the most electronegative atoms. A positive potential (blue) would be expected around the hydrogen atoms of the amide's NH₂ group, making them potential hydrogen bond donors.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Simulation of Molecular Behavior and Interactions

While quantum chemical calculations typically describe a single, isolated molecule in the gas phase, molecular simulations can model the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules.

Molecular Dynamics (MD) is a powerful simulation technique that computes the movements of atoms in a molecule or system over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into:

Conformational Changes: How the molecule flexes and changes shape over time.

Solvation: How the molecule is surrounded and stabilized by solvent molecules.

Intermolecular Interactions: How the molecule binds or interacts with other molecules, such as a biological receptor.

For this compound, an MD simulation could be used to study its hydrogen bonding patterns in water, its stability in different solvents, or its potential binding mode within a protein's active site. benthamdirect.com Such simulations are crucial for bridging the gap between theoretical properties and practical applications in materials science and drug design.

Lack of Specific Research Data for this compound

Despite a comprehensive search for theoretical and computational chemistry studies on the chemical compound this compound, no specific research articles detailing its intermolecular interaction energy analysis, molecular dynamics simulations for conformational studies, or the prediction of its spectroscopic parameters were found.

While computational chemistry is a powerful tool for investigating the properties of molecules, it appears that this compound has not been the subject of published, in-depth theoretical studies. Research in this field often focuses on molecules with specific known applications or interesting structural properties that warrant such detailed investigation.

General computational methodologies that would be applied to study this compound include:

Intermolecular Interaction Energy Analysis: Techniques such as Hirshfeld surface analysis and quantum mechanical calculations (like Density Functional Theory, DFT) are commonly used to understand and quantify the non-covalent interactions that govern the crystal packing and solid-state structure of a compound. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, one would expect to find significant hydrogen bonding involving the amide and nitro groups, which would strongly influence its physical properties.

Molecular Dynamics Simulations for Conformational Studies: These simulations are employed to explore the conformational landscape of a molecule over time. By simulating the motion of atoms, researchers can identify stable conformers, understand the flexibility of the molecule, and study its behavior in different environments (e.g., in solution). For this compound, such studies would reveal the preferred orientations of the acetamido and nitrobenzamide groups relative to each other.

Prediction of Spectroscopic Parameters: Computational methods are frequently used to predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. DFT calculations are a standard approach for obtaining these theoretical spectroscopic parameters.

While studies on related molecules, such as other substituted nitrobenzamides or acetamido compounds, are available, the strict requirement to focus solely on this compound prevents the inclusion of data from these sources. The scientific community has not yet published dedicated research that would provide the specific data points and detailed findings requested for this particular compound. Therefore, the generation of an article with the specified in-depth data tables and research findings for this compound is not possible at this time.

Applications As a Synthetic Intermediate and in Advanced Materials Research

Role as a Building Block in Complex Organic Synthesis

Nitro compounds are widely recognized as versatile building blocks in organic synthesis, primarily due to the diverse reactivity of the nitro group. nih.gov This group can be transformed into a variety of other functional groups, most notably amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net

The closely related precursor, 3-acetamido-5-nitrobenzoic acid, is a documented valuable intermediate in the preparation of certain drugs. google.com Specifically, it is a key component in the synthesis of 3-acetamido-5-aminobenzoic acid. This transformation is achieved through the reduction of the nitro group to an amine. The resulting 3-acetamido-5-aminobenzoic acid serves as a precursor for specific iodinated compounds used as X-ray contrast agents. google.com The synthesis pathway highlights the importance of the 3-acetamido-5-nitro- substituted benzene (B151609) ring as a foundational structure for more complex molecules.

Given that a benzamide (B126) can be readily synthesized from its corresponding benzoic acid, 3-Acetamido-5-nitrobenzamide holds similar potential as a synthetic intermediate. The presence of the amide, acetamido, and a reducible nitro group provides multiple reaction sites for constructing elaborate molecular architectures.

Potential in the Development of Novel Materials

While specific studies on this compound for materials applications are not extensively documented, the characteristics of its constituent functional groups suggest potential in this field. The combination of an electron-withdrawing nitro group and electron-donating acetamido group on a benzene ring can lead to interesting electronic and optical properties.

The design of novel materials is fundamentally linked to understanding the relationship between a molecule's structure and its macroscopic properties. For this compound, several structural features are key to its potential material properties:

Hydrogen Bonding: The presence of both amide (-C(=O)NH₂) and acetamido (-NHC(=O)CH₃) groups allows for the formation of strong intermolecular hydrogen bonds. This can influence crystal packing, thermal stability, and mechanical properties of materials derived from this compound.

Polarity and Dipole Moment: The strong electron-withdrawing nature of the nitro group (NO₂) contrasted with the properties of the other substituents creates a significant molecular dipole moment. This polarity is a critical factor for applications in fields like non-linear optics.

π-Stacking: The aromatic benzene ring can participate in π-π stacking interactions, which are crucial for charge transport in organic electronic materials.

Systematic modification of this core structure, for instance, by altering the substituents, would allow for the fine-tuning of these properties to create materials with desired characteristics.

Organic molecules that possess both an electron donor and an electron acceptor group connected by a π-conjugated system are known to be candidates for non-linear optical (NLO) materials. nih.gov These materials can alter the properties of light and have applications in optical data storage, telecommunications, and optical switching. nih.gov

The structure of this compound, featuring donor (acetamido) and acceptor (nitro) groups on a phenyl ring, fits the profile of a potential NLO chromophore. While direct NLO studies on this specific compound are limited, research on analogous molecules underscores this potential. For example, the related compound N-(3-nitrophenyl) acetamide (B32628) has been grown as a single crystal and investigated for its NLO properties. researchgate.net Studies revealed it possesses a significant second harmonic generation (SHG) efficiency and a high laser damage threshold, making it suitable for optoelectronic applications. researchgate.net

Research Findings on a Related NLO Crystal

The following table details the NLO properties measured for N-(3-nitrophenyl) acetamide, a structurally related compound. These findings suggest that the nitro-acetamido-phenyl scaffold is a promising area for NLO materials research.

| Property | Measured Value | Unit | Reference |

| Crystal System | Orthorhombic | - | researchgate.net |

| Optical Band Gap | 4.46 | eV | researchgate.net |

| Laser Damage Threshold | 23.7 | GW/cm² | researchgate.net |

| Third-order NLO Susceptibility (χ³) | 2.846 x 10⁻⁴ | esu | researchgate.net |

| Nonlinear Refractive Index (n₂) | 5.250 x 10⁻⁷ | cm²/W | researchgate.net |

These results for a similar molecule provide a strong rationale for investigating the NLO and electronic characteristics of this compound.

Utility in Analytical and Chemical Assays (Excluding biological detection)

The functional groups within this compound offer potential for its use in analytical chemistry.

While specific colorimetric assays based on this compound are not described in the available literature, its structure lends itself to such applications. The nitroaromatic moiety is a well-known chromophore. Chemical reduction of the nitro group to an amino group, for example, would cause a significant shift in the compound's absorption spectrum, a change that could be harnessed for detecting specific reducing agents. Furthermore, the amide and acetamido groups could serve as binding sites for specific metal ions or other analytes, where a binding event could trigger a color change.

Although not a colorimetric assay, the related compound 3-acetamido-5-nitrobenzoic acid has been analyzed using reverse-phase high-performance liquid chromatography (HPLC), demonstrating that analytical methods for this class of compounds are readily developed. sielc.com This method is scalable and can be used for the isolation of impurities, indicating its utility in preparative separations. sielc.com

Derivatization for Further Chemical Exploration

Derivatization is a key strategy in chemical and pharmaceutical research to modify a lead compound to enhance its properties. This compound provides several avenues for such chemical exploration.

Reduction of the Nitro Group: As previously mentioned, the most common derivatization is the reduction of the nitro group to form 3-acetamido-5-aminobenzamide. This introduces a versatile primary amine group that can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation.

Modification of the Benzamide: The primary amide can be hydrolyzed back to the carboxylic acid (3-acetamido-5-nitrobenzoic acid) or converted to other functional groups like nitriles or esters.

Aromatic Ring Substitution: While the existing groups direct further electrophilic aromatic substitution to specific positions, these reactions can be complex. The existence of related compounds like 4-Acetamido-3-fluoro-5-nitrobenzamide demonstrates that the core aromatic structure can be further functionalized, for instance, through halogenation, to explore structure-activity relationships. biosynth.com

This potential for derivatization makes this compound a versatile platform for generating a library of related compounds for further scientific investigation.

Concluding Remarks and Future Research Trajectories

Synthesis of Current Academic Understanding of 3-Acetamido-5-nitrobenzamide

This compound is primarily recognized in the scientific literature as a chemical intermediate. Its significance stems from its position in the synthetic pathway of more complex molecules, particularly certain iodinated X-ray contrast agents.

The synthesis of this compound is understood to originate from 3,5-dinitrobenzoic acid. The process involves a selective reduction of one of the nitro groups to form 3-amino-5-nitrobenzoic acid. This intermediate is then acetylated to yield 3-acetamido-5-nitrobenzoic acid. The subsequent conversion of the carboxylic acid group to a primary amide furnishes this compound. This synthetic route highlights the compound's role as a stepping stone in the construction of functionalized benzene (B151609) rings with specific substitution patterns.

While direct research on the properties and applications of this compound is limited, its purpose as a precursor is well-documented in patent literature concerning the manufacture of diagnostic agents. anaxlab.com The academic understanding is therefore largely confined to its synthetic accessibility and its utility in multi-step organic syntheses.

It is important to note that detailed characterization data for this compound itself is not widely available in peer-reviewed literature. Much of the available data pertains to its immediate precursor, 3-acetamido-5-nitrobenzoic acid.

Table 1: Physicochemical Properties of Related Compounds

| Property | 3-Acetamido-5-nitrobenzoic acid | 3-Nitrobenzamide (B147352) |

| CAS Number | 5464-58-4 chemicalbook.com | 645-09-0 sigmaaldrich.com |

| Molecular Formula | C9H8N2O5 chemicalbook.com | C7H6N2O3 sigmaaldrich.com |

| Molecular Weight | 224.17 g/mol chemicalbook.com | 166.13 g/mol sigmaaldrich.com |

| Melting Point | Not available | 140-143 °C sigmaaldrich.com |

| Solubility | Not available | Limited solubility in water. nih.govsolubilityofthings.com |

This table presents data for related compounds due to the limited availability of specific data for this compound.

Identification of Remaining Research Gaps and Challenges

The primary research gap concerning this compound is the comprehensive characterization of the compound itself. There is a notable absence of published data on its fundamental physical and chemical properties, including but not limited to:

Physical Properties: Verified melting point, boiling point, and solubility in various solvents.

Spectroscopic Data: Detailed analysis and publication of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are lacking.

Crystallographic Data: The crystal structure of this compound has not been determined, which would provide valuable insights into its solid-state conformation and intermolecular interactions.

A significant challenge is that the compound is often generated and used in situ or with minimal purification as an intermediate, which may contribute to the scarcity of detailed analytical data. Furthermore, the academic focus has historically been on the final products derived from this intermediate rather than the intermediate itself. This has left a void in the fundamental understanding of this compound as a distinct chemical entity.

Another research gap is the exploration of potential biological activities. While some nitrobenzamide derivatives have been investigated for medicinal applications, such as antitubercular agents, the bioactivity profile of this compound remains unexplored.

Prospective Directions for Future Academic and Methodological Inquiry

Future research on this compound should be directed towards filling the aforementioned knowledge gaps. Key prospective directions include:

Detailed Physicochemical and Spectroscopic Characterization: A fundamental research effort should be undertaken to synthesize and purify this compound to a high degree, followed by a thorough characterization of its physical properties. The acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra would be invaluable to the scientific community.

Optimization of Synthesis and Methodological Development: While a synthetic route exists, there is scope for methodological improvements. Research into more efficient, cost-effective, and environmentally benign synthetic methods would be a valuable contribution, particularly if the demand for its downstream products increases. This could involve exploring alternative reagents, catalysts, and reaction conditions.

Exploration of Novel Applications: Future academic inquiry should not be limited to its role as a synthetic intermediate. Given that other structurally related nitroaromatic compounds exhibit biological activity, a systematic investigation into the potential pharmacological properties of this compound is warranted. This could open up new avenues for its application in medicinal chemistry or materials science.

Computational Studies: In conjunction with experimental work, computational modeling could be employed to predict the properties and potential reactivity of this compound. Density Functional Theory (DFT) calculations, for instance, could provide insights into its electronic structure, vibrational frequencies, and potential interaction with biological targets.

By addressing these areas, the scientific community can develop a more complete and comprehensive understanding of this compound, potentially elevating its status from a mere synthetic intermediate to a compound of interest in its own right.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Acetamido-5-nitrobenzamide in a laboratory setting?

- Methodological Answer : A common approach involves Ullmann-type coupling reactions. For example, reacting 3-acetamidobenzoic acid derivatives with 1-bromo-2-nitrobenzene in the presence of a copper catalyst (e.g., Cu bronze) and a base (e.g., K₂CO₃) in a solvent like n-butanol under reflux conditions (16–20 hours). Post-reaction, the product is isolated via crystallization or column chromatography, with yields typically ranging from 40% to 70% depending on reaction optimization .

- Key Parameters :

- Catalyst: Cu bronze enhances coupling efficiency.

- Solvent: Polar aprotic solvents (e.g., DMSO) may improve solubility for intermediates.

- Purification: Use ethanol/water mixtures for recrystallization to remove unreacted starting materials.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of acetamido (–NHCOCH₃) and nitro (–NO₂) groups. For instance, the acetamido proton appears as a singlet near δ 2.1 ppm, while aromatic protons split based on substitution patterns .

- IR : Look for carbonyl (C=O) stretches near 1680 cm⁻¹ (amide) and nitro symmetric/asymmetric stretches at 1520–1350 cm⁻¹ .

- Melting Point : Compare observed values (e.g., 219–223°C for analogous compounds) with literature to assess purity .

- Elemental Analysis : Validate C, H, N percentages against theoretical values (±0.3% tolerance) .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Nitro Group Hazards : Nitroaromatics may be explosive under heat or friction. Avoid grinding dry powders; use wet milling if necessary .

- Acetamido Group Handling : Use fume hoods to prevent inhalation of dust. Wear nitrile gloves and lab coats to avoid skin contact, as amides can cause irritation .

- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes (Section 4.1 of ) and consult toxicity databases for specific antidotes.

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in Ullmann-type coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuI, CuO) to reduce side reactions. achieved 68% yield with Cu bronze .

- Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) against n-butanol. DMSO may enhance solubility but could increase byproduct formation.

- Additives : Ligands like 1,10-phenanthroline can stabilize Cu catalysts, improving coupling efficiency .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track nitro group incorporation and adjust reaction time.

Q. How can researchers resolve contradictions in spectroscopic data when characterizing polymorphs of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Identify crystal packing differences. For example, used XRD to distinguish polymorphs of 2-methylquinazolin-4-one .

- DSC/TGA : Analyze melting points and thermal stability. Polymorphs may show distinct endotherms (e.g., ΔH fusion variations).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate crystal structures .

Q. What role does this compound serve as a precursor in medicinal chemistry applications?

- Methodological Answer :

- Triazine Derivatives : React with cyanuric chloride to introduce triazine rings, enabling kinase inhibitor development (e.g., ’s acetamide-triazine hybrids) .

- Enzyme Inhibitors : The nitro group can be reduced to an amine (–NH₂) for coordination with metalloenzymes (e.g., nitroreductase studies) .

- Pharmacophore Optimization : Modify the acetamido group via acetylation or hydrolysis to tune solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.